Anthracene-2,3,6,7-tetracarboxylic acid
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Overview
Description
Anthracene-2,3,6,7-tetracarboxylic acid is an aromatic tetracarboxylic acid derived from anthracene. It is characterized by the presence of four carboxyl groups attached to the 2, 3, 6, and 7 positions of the anthracene ring. This compound has a molecular formula of C₁₈H₁₀O₈ and a molecular weight of 354.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracene-2,3,6,7-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of anthracene-2,3,6,7-tetramethyl with potassium permanganate in an alkaline medium yields this compound . Another method involves the cycloaddition reactions of anthracene derivatives with maleic anhydride, followed by hydrolysis to obtain the tetracarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Anthracene-2,3,6,7-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitrated or halogenated anthracene derivatives.
Scientific Research Applications
Anthracene-2,3,6,7-tetracarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracene-2,3,6,7-tetracarboxylic acid involves its ability to interact with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their structure and function . Additionally, its aromatic ring system allows for π-π stacking interactions, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Anthracene-2,3,6,7-tetracarboxylic acid can be compared with other tetracarboxylic acids, such as:
Perylene-3,4,9,10-tetracarboxylic acid: Known for its use in organic electronics and as a pigment.
Naphthalene-1,4,5,8-tetracarboxylic acid: Utilized in the synthesis of polyimides and other high-performance materials.
Pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid): Widely used in the production of polyimides and as a curing agent for epoxy resins.
Uniqueness: this compound is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
159113-89-0 |
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Molecular Formula |
C18H10O8 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
anthracene-2,3,6,7-tetracarboxylic acid |
InChI |
InChI=1S/C18H10O8/c19-15(20)11-3-7-1-8-4-12(16(21)22)14(18(25)26)6-10(8)2-9(7)5-13(11)17(23)24/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
MRSWDOKCESOYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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